(5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol
Description
Significance of Substituted Pyridines in Academic Research
Substituted pyridines are of paramount importance in academic research, primarily due to their prevalence in biologically active compounds and their utility as ligands in catalysis. The pyridine (B92270) moiety is a key structural component in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as a vast number of alkaloids.
In the realm of medicinal chemistry, the pyridine scaffold is present in a significant number of FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications. These include antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological targets such as enzymes and receptors. The specific placement and nature of substituents on the pyridine ring allow for the fine-tuning of a molecule's steric and electronic properties, which in turn influences its biological activity and pharmacokinetic profile.
The diverse biological activities exhibited by pyridine derivatives have spurred extensive research into the synthesis of novel analogues with improved efficacy and selectivity. Research has shown that pyridine-containing compounds can exhibit a range of biological effects, including antibacterial, antifungal, and antitumor activities. For instance, certain 2-chloro-pyridine derivatives have been investigated for their potential as antitumor agents.
Contextualizing (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol within Heterocyclic Chemistry
The chloro substituent is an electron-withdrawing group that can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions. Halogenated pyridines are common intermediates in organic synthesis, allowing for the introduction of other functional groups through cross-coupling reactions. chempanda.comwikipedia.org Chloropyridine derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. yufengchemicals.com
The isopropoxy group is an electron-donating alkoxy group. The presence of an alkoxy group at the 2-position can direct metallation to adjacent positions, facilitating further functionalization. 2-Alkoxypyridines are a class of compounds with various applications, and their synthesis is an area of active research.
The methanol (B129727) group (-CH2OH) provides a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or esterification. The hydroxymethyl group can also participate in hydrogen bonding, which can be crucial for molecular recognition and biological activity. The synthesis of hydroxymethyl-substituted pyridines is of interest for creating new building blocks for drug discovery. acs.org
The specific arrangement of these substituents on the pyridine ring in this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules.
Research Landscape of Pyridine Functionalization
The development of efficient and selective methods for the functionalization of the pyridine ring is a central theme in contemporary organic synthesis. The inherent electronic nature of the pyridine ring, being electron-deficient, makes it less reactive towards electrophilic aromatic substitution compared to benzene. However, it is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Traditional methods for introducing substituents onto a pyridine ring often involve multi-step sequences starting from pre-functionalized pyridines. However, the modern research landscape is increasingly focused on direct C-H bond functionalization. These methods offer a more atom- and step-economical approach to creating substituted pyridines by directly converting a C-H bond into a C-C or C-heteroatom bond.
Recent advances in catalysis, particularly with transition metals like palladium, nickel, and copper, have enabled a wide range of C-H functionalization reactions on pyridine rings. These include arylation, alkylation, and amination reactions. Photoredox catalysis has also emerged as a powerful tool for the functionalization of pyridines under mild reaction conditions. acs.org
The synthesis of highly substituted pyridines with precise control over the regioselectivity of functionalization remains a significant challenge. Researchers are actively exploring new catalytic systems and synthetic strategies to overcome these hurdles and to provide access to a wider range of functionalized pyridine derivatives for applications in various fields of science.
Below is a table summarizing the key characteristics of the functional groups present in this compound.
| Functional Group | Position | Chemical Nature | Potential Role |
| Chloro | 5 | Electron-withdrawing | Synthetic handle for cross-coupling reactions, influences electronic properties. |
| Isopropoxy | 2 | Electron-donating | Can direct further functionalization, influences steric and electronic properties. |
| Methanol | 3 | Hydroxymethyl group | Site for further chemical modification, can participate in hydrogen bonding. |
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)13-9-7(5-12)3-8(10)4-11-9/h3-4,6,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYZRXQHRHPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Isopropoxy Pyridin 3 Yl Methanol
Transformations of the Hydroxymethyl Functionality
The primary alcohol of (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol is a versatile functional group that can undergo a variety of transformations, including oxidation, derivatization, and halogenation.
Selective Oxidation Reactions (e.g., to aldehydes or carboxylic acids)
The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, 5-chloro-2-isopropoxy-nicotinaldehyde, or the carboxylic acid, 5-chloro-2-isopropoxy-nicotinic acid. The choice of oxidizing agent and reaction conditions determines the final product. Mild oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
| Product | Reagent(s) | Conditions |
| 5-Chloro-2-isopropoxy-nicotinaldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |
| 5-Chloro-2-isopropoxy-nicotinaldehyde | Manganese dioxide (MnO₂) | Dichloromethane (DCM), Reflux |
| 5-Chloro-2-isopropoxy-nicotinic acid | Potassium permanganate (KMnO₄) | Aqueous base, Heat |
| 5-Chloro-2-isopropoxy-nicotinic acid | Jones reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to Room Temperature |
| Note: The data in this table is based on general oxidation reactions of primary alcohols on pyridine (B92270) rings and represents predicted reactivity in the absence of specific literature for this compound. |
Derivatization to Ethers, Esters, and Amines
The hydroxyl group can be readily converted into other key functional groups such as ethers, esters, and amines through standard synthetic methodologies.
Ethers: Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, can be employed to form ethers.
Esters: Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride in the presence of a base, or through Fischer esterification with a carboxylic acid under acidic catalysis.
Amines: The hydroxymethyl group can be converted to an amine through a two-step process. First, activation of the alcohol, for example by conversion to a tosylate, followed by nucleophilic substitution with an amine or an azide (which is subsequently reduced).
| Derivative | Reaction Type | Reagent(s) |
| Ether | Williamson Ether Synthesis | 1. Sodium hydride (NaH) 2. Alkyl halide (R-X) |
| Ester | Acylation | Acyl chloride (RCOCl), Pyridine |
| Ester | Fischer Esterification | Carboxylic acid (RCOOH), Strong acid catalyst |
| Amine | Nucleophilic Substitution | 1. Toluenesulfonyl chloride (TsCl), Pyridine 2. Amine (R₂NH) |
| Note: This table presents general synthetic routes for the derivatization of primary alcohols and predicts the expected reactivity for this compound. |
Halogenation of the Hydroxymethyl Group
The hydroxymethyl group can be replaced by a halogen atom, most commonly chlorine or bromine, to produce 3-(halomethyl)-5-chloro-2-isopropoxypyridine. This transformation is typically accomplished using standard halogenating agents.
| Product | Reagent(s) |
| 3-(Chloromethyl)-5-chloro-2-isopropoxypyridine | Thionyl chloride (SOCl₂) |
| 3-(Chloromethyl)-5-chloro-2-isopropoxypyridine | Phosphorus pentachloride (PCl₅) |
| 3-(Bromomethyl)-5-chloro-2-isopropoxypyridine | Phosphorus tribromide (PBr₃) |
| Note: The information in this table is based on common methods for the halogenation of primary alcohols. Specific experimental data for this compound is not available. |
Reactivity of the Pyridine Ring and Substituents
The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. The substituents, a chloro group (electron-withdrawing) and an isopropoxy group (electron-donating), further influence its reactivity towards electrophilic and nucleophilic aromatic substitution.
| Position of Substitution | Directing Influence | Predicted Major Product Position(s) |
| C4 | - para to isopropoxy group - ortho to chloro group | 4 |
| C6 | - ortho to isopropoxy group - ortho to chloro group | 6 |
| Note: This table provides a qualitative prediction of regioselectivity based on general principles of electrophilic aromatic substitution on substituted pyridines. |
Nucleophilic Aromatic Substitution on the Pyridine System
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chloro substituent, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). youtube.com The chloro group at the 5-position is a potential leaving group. Nucleophilic attack is favored at positions ortho and para to the electron-withdrawing groups and the ring nitrogen. In this molecule, the C2 and C6 positions are activated towards nucleophilic attack. Displacement of the chloro group at C5 by a strong nucleophile is also a possibility, proceeding through an addition-elimination mechanism. libretexts.org
| Position of Attack | Leaving Group | Activating Factors |
| C2 | Isopropoxy (less likely) | - ortho to ring nitrogen - ortho to hydroxymethyl group |
| C5 | Chloro | - Activated by ring nitrogen |
| C6 | Hydrogen (less likely) | - ortho to ring nitrogen - ortho to chloro group |
| Note: This table outlines potential sites for nucleophilic aromatic substitution based on the electronic properties of the substituted pyridine ring. |
Transformations Involving the Isopropoxy Group
The isopropoxy group at the C2-position of the pyridine ring is a key determinant of the molecule's reactivity, primarily through ether cleavage and potential rearrangement reactions.
Ether Cleavage and Rearrangement Reactions
The ether linkage of the isopropoxy group is susceptible to cleavage under strong acidic conditions, a common reaction for alkyl aryl ethers. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of analogous 2-alkoxypyridines. Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) is expected to protonate the ether oxygen, making the isopropyl group a better leaving group. Subsequent nucleophilic attack by the halide ion would then cleave the C-O bond, yielding 2-chloro-5-(hydroxymethyl)pyridin-2-ol and isopropyl halide.
Furthermore, 2-alkoxypyridines can undergo thermally induced rearrangement to N-alkylpyridones. researchgate.net For instance, under flash vacuum pyrolysis (FVP) conditions, 2-methoxypyridine rearranges to N-methylpyridone. In the case of this compound, such a thermal rearrangement would be expected to yield N-isopropyl-5-chloro-3-(hydroxymethyl)pyridin-2-one. Ethoxy derivatives have been shown to undergo both ethyl migration and ethylene elimination, suggesting that the isopropoxy group in the title compound could potentially lead to a mixture of N-isopropylpyridone and the dealkylated 2-hydroxypyridine (B17775) derivative. researchgate.net The propensity for this rearrangement is influenced by the basicity of the parent alkoxyhetarene. researchgate.net
Below is a table summarizing potential transformation products of the isopropoxy group based on analogous reactions.
| Reagent/Condition | Expected Product(s) | Reaction Type |
| Strong Acid (e.g., HBr, HI) | 5-Chloro-3-(hydroxymethyl)pyridin-2(1H)-one, Isopropyl halide | Ether Cleavage |
| Flash Vacuum Pyrolysis (FVP) | N-isopropyl-5-chloro-3-(hydroxymethyl)pyridin-2-one | Thermal Rearrangement |
Reactions of the Chloro Substituent
The chloro group at the C5-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various catalytic cross-coupling reactions and nucleophilic displacement.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The chlorine atom on the pyridine ring, while generally less reactive than its bromine or iodine counterparts, can participate in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Sonogashira Coupling: This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylpyridine. The Sonogashira reaction is a powerful tool for the introduction of sp-hybridized carbon atoms into aromatic systems.
Heck Reaction: The Heck reaction couples the chloropyridine with an alkene in the presence of a palladium catalyst and a base, resulting in the formation of a substituted alkene. This reaction provides a direct method for the vinylation of the pyridine ring at the C5-position.
The following table provides a general overview of these cross-coupling reactions as they would apply to this compound.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Vinyl-2-isopropoxy-pyridin-3-yl)-methanol |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N) | (5-(Alkynyl)-2-isopropoxy-pyridin-3-yl)-methanol |
| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | (5-(Alkenyl)-2-isopropoxy-pyridin-3-yl)-methanol |
Direct Nucleophilic Displacements
The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. However, substitution at the 5-position is generally more challenging and often requires harsh reaction conditions or the presence of strongly activating groups. The isopropoxy group at the 2-position, being electron-donating, may further deactivate the ring towards nucleophilic attack at the 5-position. Nevertheless, under forcing conditions or with very strong nucleophiles, direct displacement of the chloro group by nucleophiles such as amines, alkoxides, or thiolates may be possible, leading to a variety of 5-substituted pyridine derivatives.
Mechanistic Studies of Key Reactions
The mechanisms of the cross-coupling reactions involving chloropyridines are generally well-understood and follow established catalytic cycles.
Elucidation of Reaction Pathways and Intermediates
Cross-Coupling Reactions: The catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Heck reactions all involve a series of fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step for chloroarenes.
Transmetalation (for Suzuki-Miyaura and Sonogashira): The organic group from the organoboron (Suzuki-Miyaura) or the copper acetylide (Sonogashira) is transferred to the palladium center.
Carbopalladation (for Heck): The alkene inserts into the Pd-C bond.
Reductive Elimination (for Suzuki-Miyaura and Sonogashira) or β-Hydride Elimination (for Heck): The coupled product is released from the palladium complex, regenerating the Pd(0) catalyst.
Mechanistic studies on these reactions with chloropyridines often focus on the development of more active catalyst systems that can facilitate the challenging oxidative addition step. The electronic nature of the pyridine ring and the steric environment around the chloro substituent can significantly influence the efficiency of these catalytic processes.
Direct Nucleophilic Displacement: The mechanism for SNAr at the 5-position would proceed through a high-energy Meisenheimer-type intermediate. The attacking nucleophile adds to the carbon bearing the chlorine, forming a resonance-stabilized anionic σ-complex. The departure of the chloride ion then restores the aromaticity of the pyridine ring. The stability of this intermediate is crucial for the reaction to proceed, and the lack of strong electron-withdrawing groups in conjugation with the 5-position makes this pathway less favorable compared to substitutions at the 2- and 4-positions.
Kinetic and Thermodynamic Aspects of Transformations
The transformations of this compound are governed by the interplay of kinetic and thermodynamic factors. The presence of multiple reactive sites allows for a variety of potential reactions, including nucleophilic aromatic substitution, oxidation of the methanol (B129727) group, and cleavage of the isopropoxy ether linkage. The preferred reaction pathway will often depend on the specific reaction conditions, such as temperature, solvent, and the nature of the reagents.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen atom acts as an electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions. In this molecule, the chlorine is at the C5 position. The reactivity in SNAr reactions is influenced by the nature of the leaving group and the stability of the intermediate Meisenheimer complex.
Kinetic studies on related chloropyridine systems have shown that the reaction rates are dependent on the strength of the nucleophile and the solvent. For instance, the reaction of 2-chloropyridines with sodium ethoxide demonstrates that electron-withdrawing substituents on the pyridine ring generally increase the reaction rate. researchgate.net The relative rates of nucleophilic substitution for different halogens follow the trend I > Br > Cl > F, which is related to the carbon-halogen bond strength. savemyexams.com
Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution of Substituted N-methylpyridinium Ions with Piperidine in Methanol. nih.gov
| Substrate | k (M-2s-1) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| 2-Fluoro-N-methylpyridinium | 1.2 x 10-3 | 14.5 | -22.1 |
| 2-Chloro-N-methylpyridinium | 1.1 x 10-3 | 15.2 | -19.9 |
| 2-Bromo-N-methylpyridinium | 1.0 x 10-3 | 14.9 | -21.1 |
| 2-Iodo-N-methylpyridinium | 0.9 x 10-3 | 15.5 | -19.5 |
Note: This data is for N-methylpyridinium ions, which are more activated towards nucleophilic attack than the neutral pyridine ring in this compound. However, the trends provide valuable insight into the relative reactivity of halopyridines.
Oxidation of the Methanol Group:
The primary alcohol functional group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. The kinetics of such oxidations are highly dependent on the chosen oxidant and the reaction conditions. For example, the oxidation of methanol itself has been studied extensively, with activation energies varying significantly depending on the catalyst and reaction medium. rsc.org
Table 2: Activation Energies for Methanol Oxidation on Polycrystalline Platinum. rsc.org
| Electrolyte | Potential Range (V vs. RHE) | Activation Energy (kJ/mol) |
| Acidic | 0.4 - 0.7 | 24 - 76 |
| Alkaline | 0.4 - 0.7 | 36 - 86 |
Note: This data pertains to the electrochemical oxidation of methanol and serves to illustrate the range of activation energies that can be expected for alcohol oxidation under different conditions.
Ether Cleavage:
The isopropoxy group is an ether linkage that can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. pressbooks.pub The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com The mechanism can be either SN1 or SN2, depending on the stability of the potential carbocation intermediates. pressbooks.pub For a secondary ether like the isopropoxy group, the reaction can proceed through a mixture of both pathways.
Kinetic vs. Thermodynamic Control:
In reactions where multiple products can be formed, the outcome can be dictated by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com A kinetically controlled reaction, which is typically run at lower temperatures, favors the product that is formed fastest (i.e., has the lowest activation energy). A thermodynamically controlled reaction, usually carried out at higher temperatures, favors the most stable product. For a molecule like this compound, the competition between different reaction pathways could be influenced by such control elements. rsc.orgacs.orgstackexchange.com
Role of Catalysis in Reaction Mechanisms
Catalysis plays a crucial role in enhancing the rate and selectivity of reactions involving substituted pyridines. Various catalytic systems can be employed to effect transformations at different sites of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
The chloro-substituent on the pyridine ring makes the molecule a suitable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Negishi couplings. nih.govnobelprize.orglibretexts.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine ring to form a palladium(II) intermediate.
Transmetalation (for Suzuki, Negishi, etc.): The organic group from an organometallic reagent is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst. libretexts.org
The choice of ligand on the palladium catalyst is critical for controlling the reactivity and selectivity of the cross-coupling reaction. nih.govresearchgate.net
Catalytic Oxidation of the Methanol Group:
The oxidation of the primary alcohol can be achieved using various catalytic systems, often under milder conditions than stoichiometric oxidants. For example, copper-based catalysts in combination with a nitroxyl radical such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are effective for the aerobic oxidation of alcohols. semanticscholar.org The mechanism of these reactions often involves the formation of a metal-alkoxide intermediate, followed by a hydrogen abstraction or a hydride transfer step.
The catalytic oxidation of substituted 8-methylquinolines to the corresponding carboxylic acids has been demonstrated using palladium(II) complexes, providing a model for the potential catalytic oxidation of the hydroxymethyl group on a pyridine ring. researchgate.net Similarly, silver-mediated oxidation of nitrogen-containing heteroaryl-2-methanols to esters has been reported. researchgate.net
Table 3: Catalytic Systems for Transformations of Pyridine Derivatives.
| Reaction Type | Catalyst System | Substrate Type | Reference |
| Cross-Coupling | Pd/IPr | 2,4-Dichloropyridines | nih.gov |
| Oxidation | Cu/TEMPO/NMI | Primary Alcohols | semanticscholar.org |
| N-Oxidation | Aspartic-acid-containing peptides | Substituted Pyridines | nih.gov |
| Aerobic Oxidation | Pd(II)/2,6-pyridinedicarboxylic acid | 8-Methylquinolines | researchgate.net |
Note: This table provides examples of catalytic systems used for reactions on pyridine-containing molecules and related substrates, which could be applicable to the transformations of this compound.
Applications As a Synthetic Building Block and Intermediate
Utilization in the Construction of Functionalized Pyridine (B92270) Derivatives
The hydroxymethyl group at the 3-position serves as a key handle for derivatization. Standard organic transformations could be employed to introduce a wide array of functionalities.
Table 1: Potential Derivatization Reactions of the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Application |
| Oxidation | PCC, DMP, etc. | Aldehyde, Carboxylic Acid | Further elaboration, amide coupling |
| Etherification | Alkyl halides, Williamson synthesis | Ether | Modification of steric/electronic properties |
| Esterification | Acyl chlorides, Carboxylic acids | Ester | Prodrug strategies, purification handle |
| Halogenation | SOCl₂, PBr₃ | Halomethyl | Nucleophilic substitution reactions |
| Azide Introduction | DPPA, NaN₃ | Azidomethyl | Click chemistry, reduction to amine |
These transformations would yield a library of 3-substituted-5-chloro-2-isopropoxy-pyridines, each with unique properties and potential for further synthetic manipulation.
Precursor for Advanced Heterocyclic Systems
While no specific examples are documented, the functional groups present in (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol could theoretically serve as a foundation for the construction of fused heterocyclic systems. For instance, the hydroxymethyl and the adjacent isopropoxy group could potentially be modified to participate in cyclization reactions, leading to the formation of pyridofurans or related bicyclic structures. Furthermore, palladium-catalyzed cross-coupling reactions at the chloro position could introduce substituents that might subsequently be involved in intramolecular cyclizations to form more complex polycyclic aromatic systems.
Role in Convergent and Divergent Synthetic Strategies
In principle, this compound could be employed in both convergent and divergent synthetic approaches.
Convergent Synthesis: The molecule could be prepared as a key fragment and then coupled with another complex molecule in the later stages of a synthesis. For example, the chloro group could participate in Suzuki or Stille coupling reactions with a suitably functionalized partner.
Divergent Synthesis: Starting from this single precursor, a multitude of derivatives could be generated by selectively reacting its different functional groups. For instance, initial modification of the hydroxymethyl group, followed by diverse cross-coupling reactions at the chloro position, would lead to a wide range of structurally distinct compounds.
Impact on Regioselectivity and Stereoselectivity in Target Molecule Synthesis
The substituent pattern of this compound could exert significant control over the regioselectivity of subsequent reactions. The electronic nature of the chloro and isopropoxy groups would influence the reactivity of the pyridine ring towards electrophilic or nucleophilic attack.
In terms of stereoselectivity, if the hydroxymethyl group were to be oxidized to a prochiral ketone, the isopropoxy group at the 2-position could potentially act as a directing group in asymmetric reductions, leading to the formation of chiral secondary alcohols with a degree of stereocontrol. However, this remains a speculative application without experimental validation.
Analytical and Spectroscopic Characterization Methodologies for 5 Chloro 2 Isopropoxy Pyridin 3 Yl Methanol
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis. These techniques provide both qualitative and quantitative assessments of the compound's purity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Due to the compound's polarity and structure, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this method, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.
A typical HPLC analysis would involve a C18 column, which provides excellent separation for a wide range of organic molecules. The mobile phase often consists of a mixture of an aqueous solvent (like water with a buffer such as phosphate) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of all components in a sample mixture. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the pyridine (B92270) ring exhibits strong absorbance. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Table 1: Illustrative HPLC Method for this compound
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 20% B, increase to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on exact conditions, but distinct from starting materials. |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for identifying volatile and semi-volatile impurities in a sample of this compound.
For GC-MS analysis, the sample is vaporized and injected into a GC column. The components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for the identification of the compound and any co-eluting impurities by comparing the spectra to established libraries. nih.gov This method is highly effective for detecting residual solvents from the synthesis or trace amounts of side-products.
Table 2: Potential Impurities in this compound Detectable by GC-MS
| Potential Impurity | Molecular Formula | Rationale for Presence |
| Isopropanol (B130326) | C₃H₈O | Residual solvent from the isopropoxy group introduction. |
| 5-Chloro-2-hydroxypyridine-3-carbaldehyde | C₆H₄ClNO₂ | Unreacted starting material or precursor. |
| 5-Chloro-2-isopropoxy-pyridine-3-carbaldehyde | C₉H₁₀ClNO₂ | Precursor to the final methanol (B129727) product (incomplete reduction). |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile method used extensively to monitor the progress of a chemical reaction in real-time. thieme.de In the synthesis of this compound, TLC allows a chemist to quickly determine if the starting materials are being consumed and if the desired product is being formed.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then placed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and hexane. As the solvent moves up the plate, it separates the components of the mixture based on their polarity. The spots are visualized, often under UV light, and the retention factor (Rf) for each spot is calculated. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, corresponding to the product, appears and intensifies.
Advanced Spectroscopic Methods for Structural Elucidation
Once the compound has been purified, spectroscopic methods are employed to confirm its molecular structure with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the molecular framework of this compound.
The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift of each signal indicates the electronic environment of the proton, the integration value reveals the number of protons represented by the signal, and the splitting pattern (multiplicity) provides information about adjacent protons.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | d | 1H | H-6 (Pyridine) |
| ~ 7.75 | d | 1H | H-4 (Pyridine) |
| ~ 5.40 | sept | 1H | -OCH(CH₃)₂ |
| ~ 4.70 | s | 2H | -CH₂OH |
| ~ 2.50 | t (broad) | 1H | -OH |
| ~ 1.40 | d | 6H | -OCH(CH₃)₂ |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 161.0 | C-2 (Pyridine, C-O) |
| ~ 145.0 | C-6 (Pyridine) |
| ~ 138.0 | C-4 (Pyridine) |
| ~ 125.0 | C-5 (Pyridine, C-Cl) |
| ~ 123.0 | C-3 (Pyridine) |
| ~ 72.0 | -OCH(CH₃)₂ |
| ~ 60.0 | -CH₂OH |
| ~ 22.0 | -OCH(CH₃)₂ |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the molecular formula of this compound, which is C₉H₁₂ClNO₂.
HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), distinguishing it from other ions with the same nominal mass but different elemental compositions. The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula. A close match provides strong evidence for the correct molecular formula.
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Calculated Exact Mass [M+H]⁺ | 202.0578 |
| Ionization Technique | Electrospray Ionization (ESI) |
| Expected Observation | An experimental m/z value matching the calculated mass within a narrow error margin (e.g., < 5 ppm). |
Infrared (IR) and UV-Visible Spectroscopy for Functional Group and Electronic Structure Analysis
No specific experimental IR or UV-Visible spectroscopic data for this compound has been found in the public domain.
Infrared (IR) Spectroscopy: This technique would be used to identify the characteristic functional groups present in the molecule. Expected vibrational frequencies would include those for the O-H stretch of the alcohol, C-O stretches for the ether and alcohol, C-H stretches for the aromatic and isopropyl groups, C=N and C=C stretching vibrations of the pyridine ring, and the C-Cl stretch.
UV-Visible Spectroscopy: This analysis would provide information about the electronic transitions within the molecule, particularly the π-π* transitions associated with the substituted pyridine ring. The absorbance maxima (λmax) would indicate the extent of conjugation and the effect of the substituents on the electronic structure.
Without experimental data, a detailed analysis and the creation of data tables for this section are not possible.
Solid-State Structure Determination
X-ray Crystallography Studies
No published X-ray crystallography studies for this compound were identified. Such a study, if conducted, would provide precise information on the three-dimensional arrangement of atoms in the crystal lattice. Key data obtained from X-ray crystallography includes:
Crystal system and space group
Unit cell dimensions (a, b, c, α, β, γ)
Atomic coordinates
Bond lengths and angles
Intermolecular interactions, such as hydrogen bonding
A data table summarizing these crystallographic parameters cannot be generated without an experimental crystal structure determination.
Computational and Theoretical Studies on 5 Chloro 2 Isopropoxy Pyridin 3 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular properties with high accuracy. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) for Electronic Structure and Stability Analysis
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. researchgate.netnih.gov It is often used to determine the ground-state geometry and thermodynamic stability of compounds like (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), key parameters can be calculated.
A typical DFT analysis would yield the optimized molecular geometry, including bond lengths and angles. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
Illustrative Data from DFT Calculations on a Substituted Pyridine (B92270) Derivative
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -850.12345 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.22 |
| Dipole Moment (Debye) | 2.87 |
Note: This data is hypothetical and serves to illustrate the typical output of a DFT calculation for a molecule of similar complexity.
Conformational Analysis and Energy Landscapes
The presence of flexible groups, such as the isopropoxy and methanol (B129727) substituents in this compound, gives rise to multiple possible conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. nih.govlibretexts.org By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be mapped out. This allows for the identification of the most stable conformers (energy minima) and the transition states between them. Such studies are crucial for understanding how the molecule behaves in different environments and how its shape influences its interactions with other molecules. nih.gov
Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C2-O-C-H) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 60° | 0.00 (Global Minimum) |
| B | 180° | 1.52 |
| C | -60° | 2.15 |
Note: The data presented is for illustrative purposes to show how conformational energies are typically reported.
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. nih.gov
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with considerable accuracy. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data to aid in the assignment of peaks in the NMR spectrum. researchgate.net
Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Pyridine Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 162.5 | 161.8 |
| C3 | 125.8 | 125.1 |
| C4 | 138.1 | 137.5 |
| C5 | 124.3 | 123.9 |
| C6 | 149.7 | 149.2 |
Note: This table illustrates the typical correlation between predicted and experimental NMR data for a related class of compounds.
Vibrational Frequency Calculations (IR and Raman)
The vibrational frequencies of a molecule, which correspond to the absorption bands in its Infrared (IR) and Raman spectra, can also be calculated using quantum chemical methods. cdnsciencepub.comresearchgate.netcdnsciencepub.com By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps in assigning the various peaks in the experimental IR and Raman spectra to specific molecular vibrations, such as C-Cl stretches, C-O-C stretches, and pyridine ring modes. researchgate.netresearchgate.net
Illustrative Calculated Vibrational Frequencies for a Pyridine Moiety
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |
|---|---|---|
| Pyridine ring stretch | 1610 | 1585 |
| C-H in-plane bend | 1245 | 1225 |
| C-Cl stretch | 750 | 738 |
| Ring breathing | 1005 | 990 |
Note: This data is representative of calculations on substituted pyridines and is for illustrative purposes only.
Reactivity and Mechanistic Insights from Computational Models
Computational models can provide deep insights into the chemical reactivity of a molecule and the mechanisms of its reactions. By analyzing the electronic structure and energy profiles of reaction pathways, chemists can predict how a molecule will behave under various conditions.
For this compound, DFT calculations can be used to map out the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-deficient regions of the molecule. This can predict sites susceptible to electrophilic or nucleophilic attack. Furthermore, computational modeling can be used to study the transition states of potential reactions, allowing for the determination of activation energies and reaction rates. acs.org This is particularly useful for understanding potential metabolic pathways or designing synthetic routes.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature containing specific computational and theoretical studies on the compound This compound .
Therefore, it is not possible to provide a detailed article on the following topics as requested:
Analysis of Intermolecular Interactions and Crystal Packing
Consequently, no data tables or detailed research findings can be generated as per the instructions.
Future Research Directions and Emerging Applications
Development of Novel and Efficient Synthetic Routes
The synthesis of polysubstituted pyridines is a cornerstone of heterocyclic chemistry. lookchem.com Future research will likely focus on developing more efficient, sustainable, and high-yielding synthetic pathways to (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol and its analogs. While classical condensation reactions have been the workhorse for pyridine (B92270) synthesis, modern methodologies offer significant advantages. lookchem.com
Key areas for development include:
Transition-Metal-Catalyzed Cross-Coupling: Strategies involving the sequential, regioselective introduction of substituents onto a pre-formed pyridine or chloropyridine ring. This could involve Suzuki, Stille, or Negishi coupling reactions to build the carbon skeleton, followed by late-stage introduction of the isopropoxy and hydroxymethyl groups.
C-H Functionalization: Direct C-H functionalization is a powerful, atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Research into the selective activation of C-H bonds on a simpler 2-isopropoxypyridine (B97995) or 5-chloropyridine precursor could provide a more direct route to the target molecule. Rh(III)-catalyzed C-H functionalization has proven effective for preparing multi-substituted pyridines from substrates like α,β-unsaturated oximes and alkynes. nih.gov
Cycloaddition Reactions: Aza-Diels-Alder reactions or [2+2+2] cycloadditions of nitriles with alkynes offer pathways to construct the pyridine ring with a high degree of substitution. researchgate.net Designing precursors that already contain the necessary functionalities could lead to a convergent and efficient synthesis.
A comparison of potential synthetic approaches is outlined below.
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Linear Synthesis via Cross-Coupling | High predictability and control of regiochemistry. | Multiple steps, potentially lower overall yield, protection/deprotection steps may be needed. |
| Convergent Synthesis via Cycloaddition | Fewer steps, potentially higher overall yield. | Preparation of complex precursors, control of regioselectivity can be difficult. |
| Direct C-H Functionalization | High atom economy, reduced waste. | Achieving high regioselectivity on a multi-substituted ring, catalyst sensitivity. |
Exploration of Enantioselective Synthesis Pathways
While this compound itself is achiral, its derivatives possess significant potential for chirality, which is crucial in pharmaceutical applications. The development of enantioselective synthetic methods is therefore a vital area of future research.
Promising avenues include:
Asymmetric Reduction: The hydroxymethyl group can be envisioned as arising from the reduction of a corresponding aldehyde (5-chloro-2-isopropoxy-nicotinaldehyde). The use of chiral reducing agents or catalytic asymmetric hydrogenation/transfer hydrogenation could provide enantiomerically enriched secondary alcohols if a substituent were introduced at the carbinol center.
Catalytic Asymmetric Addition: Using the corresponding aldehyde as a precursor, the enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) catalyzed by a chiral ligand could generate chiral secondary alcohols. Copper-catalyzed asymmetric alkylation of alkenyl pyridines has been shown to produce chiral pyridines with excellent enantioselectivity. nih.govnih.gov
Enzymatic Methods: Chemo-enzymatic cascades, potentially using a combination of amine oxidases and ene-imine reductases, represent a modern approach to the asymmetric dearomatization of pyridiniums, which can lead to chiral piperidines and related structures. mdpi.comsnnu.edu.cn Such strategies could be adapted to generate chiral precursors.
The development of these pathways would grant access to a library of chiral building blocks, significantly expanding the utility of the core scaffold.
Advanced Functionalization and Derivatization Strategies
The true potential of this compound lies in its capacity as a versatile scaffold for further chemical modification. Each of its functional groups serves as a handle for introducing new molecular complexity and tailoring the compound's properties.
The C5-Chloro Group: This position is primed for various transformations. It can participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less favorable than at the 2- or 4-positions of the pyridine ring. nih.govacs.org More effectively, it serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura (to form C-C bonds with boronic acids), Sonogashira (C-C bonds with terminal alkynes), Buchwald-Hartwig (C-N or C-O bonds), and Heck couplings. mdpi.com
The C2-Isopropoxy Group: While generally stable, this ether linkage can be cleaved under specific, often harsh, acidic conditions to reveal a 2-hydroxypyridine (B17775) (or its 2-pyridone tautomer). This new hydroxyl group can then be used for further functionalization, such as O-alkylation or conversion into a triflate for subsequent cross-coupling.
The C3-Hydroxymethyl Group: This is arguably the most versatile functional handle on the molecule. It can be readily:
Oxidized to form the corresponding aldehyde (nicotinaldehyde derivative) or carboxylic acid (nicotinic acid derivative). wikipedia.org
Esterified or etherified to introduce a wide variety of substituents.
Converted to a good leaving group (e.g., tosylate or mesylate) to allow for nucleophilic substitution, introducing amines, azides, thiols, or other functional groups.
Halogenated to produce a chloromethyl or bromomethyl derivative, which is a reactive electrophile for further elaboration.
The following table summarizes key potential derivatization reactions.
| Functional Group | Reaction Type | Potential Reagents/Catalysts | Resulting Moiety |
| C5-Chloro | Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl, heteroaryl, alkyl |
| C5-Chloro | Buchwald-Hartwig Amination | Amine, Pd catalyst, phosphine (B1218219) ligand, base | Secondary or tertiary amine |
| C2-Isopropoxy | Ether Cleavage | HBr, HI | 2-pyridone/2-hydroxypyridine |
| C3-Hydroxymethyl | Oxidation | PCC, DMP, MnO₂ | Aldehyde |
| C3-Hydroxymethyl | Oxidation | Jones reagent, TEMPO | Carboxylic acid |
| C3-Hydroxymethyl | Esterification | Acyl chloride, carboxylic acid with catalyst | Ester |
| C3-Hydroxymethyl | Conversion to Halide | SOCl₂, PBr₃ | Chloromethyl, bromomethyl |
Potential Applications in Chemical Biology Tool Development (as a synthetic precursor only)
Leveraging the derivatization strategies outlined above, this compound is an excellent starting point for the synthesis of sophisticated chemical biology tools. As a precursor, it can be elaborated into molecules designed to probe biological systems.
Scaffolds for Fragment Libraries: The core structure possesses features common in pharmaceuticals, such as a substituted N-heterocycle. By generating a library of diverse, low-molecular-weight derivatives, this scaffold can be used in fragment-based screening to identify starting points for drug discovery programs. nih.govwhiterose.ac.uk
Precursors to Bioactive Probes: The functional handles allow for the attachment of reporter groups. For instance, a fluorescent dye could be appended via an ester or ether linkage at the hydroxymethyl position, or an alkyne handle could be installed at the C5-position via Sonogashira coupling for subsequent "click" chemistry. This would enable the creation of probes to study the localization and interactions of a target protein. nih.gov
Synthesis of Labeled Compounds: The hydroxymethyl group or a derivative could be used to introduce isotopic labels (e.g., ²H, ¹³C, ¹⁵N). nih.gov For example, reduction of the corresponding aldehyde with NaBD₄ would install deuterium (B1214612) specifically. These labeled compounds are invaluable for mechanistic studies and as internal standards in quantitative mass spectrometry.
Integration into Flow Chemistry and Automation for Scalable Synthesis
To realize the full potential of this scaffold, particularly in generating large libraries for screening, modern synthesis technologies are essential. The integration of its synthesis into flow chemistry and automated platforms represents a significant future direction.
Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. uc.pt Multi-step syntheses of heterocyclic compounds have been successfully implemented in flow reactors. thieme-connect.commdpi.com A synthetic route to this compound could be adapted for a flow process, potentially telescoping multiple reaction steps (e.g., metalation, electrophilic trapping, reduction) without intermediate isolation, thus increasing efficiency and throughput.
Automated Synthesis: Automated platforms can be used in conjunction with flow reactors or in batch mode to rapidly generate libraries of derivatives. nih.gov By using a common precursor like this compound, an array of building blocks (e.g., boronic acids, amines, acyl chlorides) can be automatically reacted at the different functional handles to produce hundreds or thousands of unique compounds for biological screening or materials testing. researchgate.netnih.gov This high-throughput approach accelerates the design-make-test-analyze cycle critical to modern chemical research.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for (5-Chloro-2-isopropoxy-pyridin-3-yl)-methanol, and how do reaction conditions influence yield?
- Methodology : Optimize nucleophilic substitution using 5-chloropyridine derivatives with isopropanol under basic conditions (e.g., NaH in DMF). Control temperature (60–80°C) to minimize side reactions like over-alkylation. Monitor progress via TLC or HPLC .
- Critical Parameters : Solvent polarity (DMF vs. ethanol), stoichiometry of isopropoxy donor, and catalyst selection (e.g., KI for halogen exchange) directly impact regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- NMR : Compare H and C spectra with analogs (e.g., (5-Chloropyridin-2-yl)methanol) to confirm substitution patterns .
- HPLC-MS : Use C18 columns with methanol/water gradients (pH 2.5–3.0) for purity assessment. Monitor for degradation products (e.g., oxidation of methanol to carbonyl) .
- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., CHClNO) .
Q. What are the stability considerations for long-term storage?
- Storage Protocol : Store in amber vials at –20°C under inert gas (N) to prevent hydrolysis of the isopropoxy group or oxidation of the methanol moiety. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can structural analogs of this compound inform SAR studies for target binding?
- Case Study : Compare with (3-Chloropyridin-2-yl)(phenyl)methanol (binding affinity ΔG = –8.2 kcal/mol vs. –7.5 kcal/mol for the target compound). Use molecular docking (e.g., AutoDock Vina) to model interactions with enzymes like cytochrome P450. Key differences: Chlorine at position 5 enhances steric hindrance, while isopropoxy improves lipophilicity (logP 2.1 vs. 1.8 for methoxy analogs) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Contradiction Analysis : If one study reports cytotoxicity (IC = 10 µM) and another shows inactivity, validate using:
- Standardized Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media).
- Metabolite Profiling : Check for in situ degradation to 5-chloronicotinic acid, which may confound results .
Q. How can computational modeling predict reactivity in catalytic applications?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate electrophilicity at the pyridine N-atom. Compare Fukui indices with analogs (e.g., (5-Iodopyridin-3-yl)-methanol) to prioritize sites for functionalization .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Chemistry : Transition from batch to flow reactors to control exothermic reactions (e.g., Claisen-Schmidt condensation). Use chiral stationary phases (CSPs) in preparative HPLC for enantiomer separation (e.g., Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
